molecular formula C16H23NO2 B15243045 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone CAS No. 790263-39-7

1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone

Cat. No.: B15243045
CAS No.: 790263-39-7
M. Wt: 261.36 g/mol
InChI Key: NZRRIPGAQJLGGQ-UHFFFAOYSA-N
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Description

1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone (CAS: 790263-39-7) is a synthetic organic compound with the molecular formula C₁₆H₂₃NO₂ and a molecular weight of 261.36 g/mol . Its structure consists of a 4-methoxyphenylacetone core substituted at the 3-position with an azepane (7-membered nitrogen-containing ring) via a methylene linker. This structural combination confers unique physicochemical properties, such as moderate lipophilicity (due to the azepane ring) and hydrogen-bonding capacity (from the ketone and methoxy groups), which may influence its pharmacokinetic behavior.

The compound is primarily utilized in research settings as a chemical intermediate or scaffold for developing bioactive molecules.

Properties

CAS No.

790263-39-7

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]ethanone

InChI

InChI=1S/C16H23NO2/c1-13(18)14-7-8-16(19-2)15(11-14)12-17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3

InChI Key

NZRRIPGAQJLGGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CN2CCCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and azepane.

    Reaction Conditions: The key steps involve the formation of an intermediate Schiff base, followed by reduction and acylation reactions.

    Industrial Production:

Chemical Reactions Analysis

1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Methoxyphenyl)ethanone (4a)

  • Structure : Simplest analogue, lacking the azepane and methylene substituents.
  • Applications : Used as a precursor in synthesizing thiazole derivatives (e.g., antidiabetic benzenesulfonamide compounds) .
  • Comparison: Lower molecular weight (166.18 g/mol) and simpler synthesis (direct bromination/thiourea reactions) .

1-(3-Hydroxy-4-methoxyphenyl)ethanone (Compound 8)

  • Structure : Hydroxy group at the 3-position instead of azepane substitution.
  • Applications : Isolated from Stellaria dichotoma, exhibits anti-allergic activity in RBL-2H3 cell assays .
  • Comparison :
    • Polar hydroxy group enhances water solubility but may reduce membrane permeability compared to the azepane-containing compound.
    • Demonstrates bioactivity in natural product contexts, unlike the synthetic target compound .

1-(4′-Methoxybiphenyl-4-yl)ethanone

  • Structure : Biphenyl system with a methoxy group on the distal ring.
  • Applications : Intermediate in materials science or drug discovery.

Functional Analogues

Pyrazoline Derivatives (e.g., Compound I in )

  • Structure : 4,5-Dihydro-1H-pyrazole core with 4-chloro- and 4-methoxyphenyl substituents.
  • Applications : Antimicrobial, antifungal, and anticancer activities .
  • Demonstrated antibacterial activity against E. coli FabH (e.g., compound 13 in : IC₅₀ = 0.8 μM) , suggesting azepane-containing derivatives could be optimized for similar targets.

JWH-250 and Analogues

  • Structure: Indole-3-yl ethanones with methoxyphenyl and pentyl substituents.
  • Applications: Cannabinoid receptor ligands with psychoactive properties .
  • Comparison: Larger molecular weights (e.g., C₂₂H₂₅NO₂ for JWH-250) and complex substituents limit bioavailability compared to the azepane compound .

Antioxidant Hydrazide Derivatives

  • Structure: 3-[(4-Methoxyphenyl)amino]propane-hydrazide derivatives with heterocyclic moieties.
  • Applications : Antioxidant (DPPH radical scavenging) and anticancer (U-87 glioblastoma inhibition) activities .
  • Comparison: Compounds like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide show 1.4× higher antioxidant activity than ascorbic acid , highlighting the versatility of 4-methoxyphenyl scaffolds.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications Evidence Source
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone C₁₆H₂₃NO₂ 261.36 Azepane, methoxy, ketone Research intermediate
1-(4-Methoxyphenyl)ethanone C₉H₁₀O₂ 166.18 Methoxy, ketone Precursor for antidiabetic agents
1-(3-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ 166.18 Hydroxy, methoxy, ketone Anti-allergic activity
1-(5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-pyrazol-1-yl)ethanone C₁₈H₁₆ClN₂O₂ 327.78 Pyrazoline, chloro, methoxy FabH inhibitor (IC₅₀ = 0.8 μM)
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide C₁₉H₁₉N₃O₄ 353.38 Isoindoline, hydrazide Antioxidant (1.4× ascorbic acid)

Key Findings and Implications

  • Structural Flexibility : The azepane ring in the target compound introduces steric bulk and basicity, which may enhance interactions with enzymatic targets compared to simpler analogues (e.g., 4a).
  • Bioactivity Potential: Pyrazoline and hydrazide derivatives demonstrate that methoxyphenyl ethanones are versatile scaffolds for antimicrobial and anticancer agents, suggesting avenues for optimizing the azepane-containing compound .
  • Synthetic Complexity : The azepane derivative likely requires multi-step synthesis, contrasting with straightforward routes for 4a or hydroxy-substituted analogues .

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